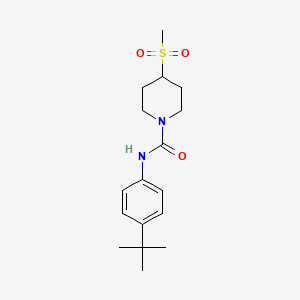

N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Description

N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a piperidine-derived carboxamide featuring a tert-butylphenyl substituent at the N-position and a methylsulfonyl group at the 4-position of the piperidine ring. Its synthesis typically involves oxidation of methylthio intermediates, as exemplified in analogous protocols for tert-butyl piperidine derivatives .

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-4-methylsulfonylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-17(2,3)13-5-7-14(8-6-13)18-16(20)19-11-9-15(10-12-19)23(4,21)22/h5-8,15H,9-12H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRVQYHBLHBMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Phenyl Ring: The phenyl ring with a tert-butyl substituent can be introduced through a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst like aluminum chloride.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient processing, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Antinociceptive Activity

Research indicates that N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide exhibits notable antinociceptive properties. A study demonstrated its effectiveness in reducing pain responses in animal models, suggesting potential use as an analgesic agent. The compound's mechanism appears to involve modulation of pain pathways, possibly through interaction with opioid receptors or other pain-related neurotransmitter systems .

Anti-inflammatory Effects

The compound has shown promise in exhibiting anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in various inflammatory diseases. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders .

Neuroprotective Properties

Emerging evidence points to neuroprotective effects associated with this compound. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are significant contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of the compound may facilitate its ability to cross the blood-brain barrier, enhancing its therapeutic potential .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor activity against certain cancer cell lines. The compound's mechanism may involve inducing apoptosis and inhibiting cell proliferation through various signaling pathways . Further research is needed to elucidate the specific mechanisms and efficacy in vivo.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been analyzed to optimize its biological activity. Key findings include:

- Substituent Effects : The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Sulfonamide Group : The methylsulfonyl moiety is crucial for enhancing anti-inflammatory activity, likely due to its ability to interact with specific biological targets involved in inflammatory processes.

- Piperidine Ring : The piperidine structure contributes to the overall stability and bioactivity of the compound.

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical distinctions between the target compound and its analogs:

Functional Group Impact on Properties and Activity

Target vs. N-[4-(acetylamino)phenyl]-1-tosylpiperidine-4-carboxamide

- Aromatic Substituents: The tert-butylphenyl group in the target provides greater hydrophobicity compared to the acetylamino phenyl group, which may enhance membrane permeability but reduce aqueous solubility .

Target vs. 4-(4-Fluorophenyl)piperidine

- Fluorophenyl vs. tert-Butylphenyl : The fluorophenyl group’s electron-withdrawing nature contrasts with the tert-butyl group’s electron-donating effects, altering electronic distribution and binding affinity. For example, fluorophenyl derivatives are common in antipsychotic agents (e.g., risperidone analogs), while tert-butyl groups are prevalent in kinase inhibitors .

Target vs. Benzyl-Phenylamino Piperidinecarboxamide

- Benzyl vs.

Biological Activity

N-(4-(tert-butyl)phenyl)-4-(methylsulfonyl)piperidine-1-carboxamide, a compound with the molecular formula and a molecular weight of 423.6 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 423.6 g/mol

- CAS Number : 2034578-97-5

The compound is believed to interact with various biological targets, influencing pathways associated with cancer cell proliferation and apoptosis. The presence of the piperidine ring is significant for its interaction with biological receptors, potentially affecting neurotransmitter systems and cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its effects on several cancer cell lines, particularly breast cancer cells such as MDA-MB-231. Key findings include:

- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation at concentrations as low as 10 μM.

- Apoptosis Induction : Treatment with the compound led to increased caspase-3 activity, indicating enhanced apoptosis in cancer cells at concentrations around 2.5 to 10 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the piperidine and phenyl rings can enhance biological activity. For instance, variations in substituents on the phenyl ring have shown to affect the potency against different cancer cell lines.

Study 1: Breast Cancer Cell Lines

In a study assessing the effects of various piperidine derivatives, this compound was found to significantly reduce the viability of MDA-MB-231 cells. The study reported an IC50 value indicating effective concentration levels for inducing cytotoxicity .

Study 2: Molecular Docking Studies

Molecular docking studies have elucidated the binding affinity of this compound to target proteins involved in cancer progression. The docking results indicated favorable interactions within the active sites of these proteins, supporting its potential as a therapeutic agent .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C21H33N3O4S |

| Molecular Weight | 423.6 g/mol |

| CAS Number | 2034578-97-5 |

| IC50 (MDA-MB-231) | ~10 μM |

| Apoptosis Induction (Caspase-3) | Increased by 1.33–1.57x at 10 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.